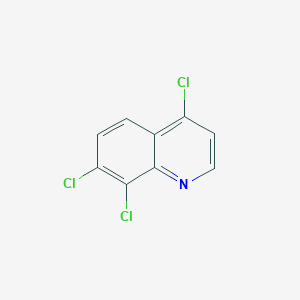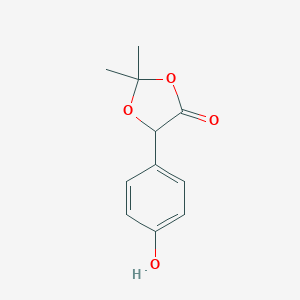![molecular formula C18H17N3O2 B106331 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene CAS No. 15757-54-7](/img/structure/B106331.png)
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, also known as DABCO-nitro, is a highly reactive chemical compound that has been widely used in scientific research. This compound is a bicyclic organic compound that consists of a diazabicyclo[3.1.0]hexane ring system and a nitrophenyl group. DABCO-nitro has been used in various scientific applications, including as a catalyst, a ligand, and a reagent.
作用機序
The mechanism of action of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is based on its ability to act as a nucleophile, which allows it to react with various electrophiles. The nitrophenyl group in 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is highly reactive and can undergo various reactions, including reduction and substitution reactions.
生化学的および生理学的効果
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can cause cytotoxicity in certain cell lines, indicating its potential for use as an anticancer agent.
実験室実験の利点と制限
One of the main advantages of using 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in lab experiments is its high reactivity, which allows for the synthesis of various organic compounds. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions and the formation of impurities.
将来の方向性
There are several future directions for the use of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in scientific research. One potential application is its use as a catalyst for the synthesis of chiral compounds. Another potential application is its use in the synthesis of new anticancer agents. Additionally, further studies are needed to investigate the biochemical and physiological effects of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.
合成法
The synthesis of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene can be achieved through several methods, including the reaction of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-diaminopropane in the presence of a solvent such as acetonitrile. This reaction results in the formation of a yellow crystalline product that can be purified through recrystallization.
科学的研究の応用
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has been used in various scientific research applications, including as a catalyst for organic reactions, a ligand for metal complexes, and a reagent for the synthesis of various organic compounds. One of the most significant applications of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is its use in the synthesis of nitroalkenes, which are important intermediates in the synthesis of various organic compounds.
特性
CAS番号 |
15757-54-7 |
|---|---|
製品名 |
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
分子式 |
C18H17N3O2 |
分子量 |
307.3 g/mol |
IUPAC名 |
2,2-dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C18H17N3O2/c1-18(2)19-15(12-6-4-3-5-7-12)17-16(20(17)18)13-8-10-14(11-9-13)21(22)23/h3-11,16-17H,1-2H3 |
InChIキー |
ZURRJBURTJNBNL-UHFFFAOYSA-N |
SMILES |
CC1(N=C(C2N1C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
正規SMILES |
CC1(N=C(C2N1C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
その他のCAS番号 |
15757-54-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



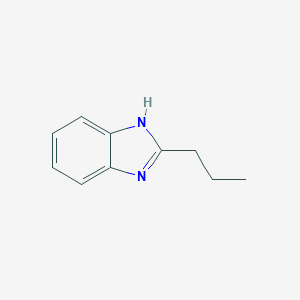

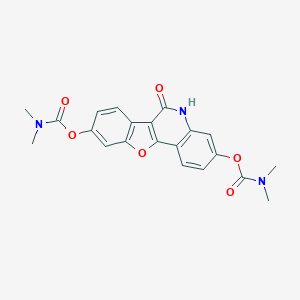

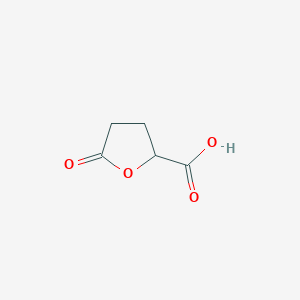
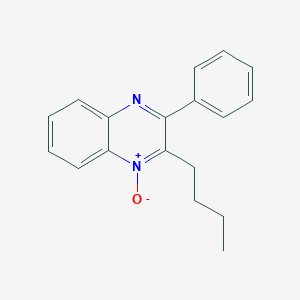

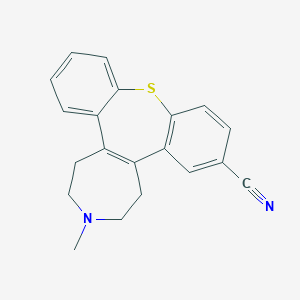
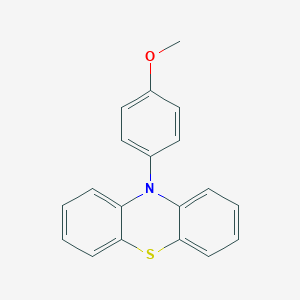

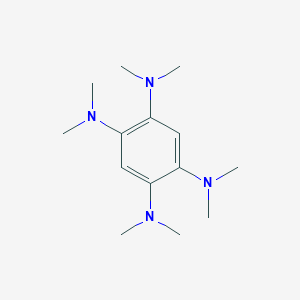
![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)
